molecular formula C15H11F3N4O4 B11488237 N-[2,5-dioxo-1-(pyridin-3-ylmethyl)-4-(trifluoromethyl)imidazolidin-4-yl]furan-2-carboxamide

N-[2,5-dioxo-1-(pyridin-3-ylmethyl)-4-(trifluoromethyl)imidazolidin-4-yl]furan-2-carboxamide

Cat. No.: B11488237
M. Wt: 368.27 g/mol
InChI Key: FRFQSDFKNWLGRQ-UHFFFAOYSA-N
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Description

N-{2,5-DIOXO-1-[(PYRIDIN-3-YL)METHYL]-4-(TRIFLUOROMETHYL)IMIDAZOLIDIN-4-YL}FURAN-2-CARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including an imidazolidinone ring, a pyridine moiety, and a furan carboxamide. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2,5-DIOXO-1-[(PYRIDIN-3-YL)METHYL]-4-(TRIFLUOROMETHYL)IMIDAZOLIDIN-4-YL}FURAN-2-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazolidinone Ring: This step involves the reaction of a suitable amine with a carbonyl compound under acidic or basic conditions to form the imidazolidinone ring.

    Introduction of the Pyridine Moiety: The pyridine group is introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with an appropriate electrophile.

    Attachment of the Furan Carboxamide: The final step involves the coupling of the furan carboxamide with the imidazolidinone-pyridine intermediate using a coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, high-throughput screening for reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{2,5-DIOXO-1-[(PYRIDIN-3-YL)METHYL]-4-(TRIFLUOROMETHYL)IMIDAZOLIDIN-4-YL}FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyridine or furan moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated derivatives, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-{2,5-DIOXO-1-[(PYRIDIN-3-YL)METHYL]-4-(TRIFLUOROMETHYL)IMIDAZOLIDIN-4-YL}FURAN-2-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2,5-DIOXO-1-[(PYRIDIN-3-YL)METHYL]-4-(TRIFLUOROMETHYL)IMIDAZOLIDIN-4-YL}FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit a key enzyme involved in a disease pathway, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{2,5-Dioxo-1-[(pyridin-2-yl)methyl]-4-(trifluoromethyl)imidazolidin-4-yl}furan-2-carboxamide
  • N-{2,5-Dioxo-1-[(pyridin-4-yl)methyl]-4-(trifluoromethyl)imidazolidin-4-yl}furan-2-carboxamide

Uniqueness

N-{2,5-DIOXO-1-[(PYRIDIN-3-YL)METHYL]-4-(TRIFLUOROMETHYL)IMIDAZOLIDIN-4-YL}FURAN-2-CARBOXAMIDE is unique due to its specific substitution pattern and the presence of the trifluoromethyl group, which can significantly influence its chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C15H11F3N4O4

Molecular Weight

368.27 g/mol

IUPAC Name

N-[2,5-dioxo-1-(pyridin-3-ylmethyl)-4-(trifluoromethyl)imidazolidin-4-yl]furan-2-carboxamide

InChI

InChI=1S/C15H11F3N4O4/c16-15(17,18)14(20-11(23)10-4-2-6-26-10)12(24)22(13(25)21-14)8-9-3-1-5-19-7-9/h1-7H,8H2,(H,20,23)(H,21,25)

InChI Key

FRFQSDFKNWLGRQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CN2C(=O)C(NC2=O)(C(F)(F)F)NC(=O)C3=CC=CO3

Origin of Product

United States

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